
Dichlorodiphenylsilane
Overview
Description
Dichlorodiphenylsilane (CAS 80-10-4), also known as diphenyldichlorosilane, is an organosilicon compound with the molecular formula C₁₂H₁₀Cl₂Si and a molecular weight of 253.20 g/mol. It is characterized by two phenyl groups and two chlorine atoms bonded to a central silicon atom. The compound is a colorless to yellow liquid with a boiling point of 305°C and a density of 1.204 g/mL . It is highly reactive toward water, undergoing hydrolysis to form diphenylsilanediol and hydrochloric acid. This compound is primarily used in the synthesis of phenyl-substituted silicones, which exhibit enhanced thermal stability and are employed in high-performance lubricants, resins, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorodiphenylsilane is typically synthesized through the reaction of diphenylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
(C6H5)2SiH2+Cl2→(C6H5)2SiCl2+H2
Another common method involves the reaction of diphenylmagnesium with silicon tetrachloride:
2(C6H5)2Mg+SiCl4→(C6H5)2SiCl2+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dichlorodiphenylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylsilanediol and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Addition: Participates in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Hydrolysis: Water or moist air, typically at room temperature.
Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base.
Addition: Compounds with multiple bonds, such as alkenes or alkynes, under controlled conditions.
Major Products Formed
Hydrolysis: Diphenylsilanediol and hydrochloric acid.
Substitution: Various substituted diphenylsilanes depending on the nucleophile used.
Addition: Organosilicon compounds with new Si-C bonds.
Scientific Research Applications
Polymer Synthesis
Dichlorodiphenylsilane is a crucial precursor in the synthesis of various siloxane and silane-based polymers. Its applications in this area include:
- Synthesis of Polysilanes : DCDPS can be polymerized to form polysilanes, which are important for their electrical properties and thermal stability. Historical reactions, such as those initiated by Kipping in the 1920s, demonstrated the formation of poly(diphenylsilylene) through the Wurtz reaction .
- Preparation of Polysiloxanes : DCDPS is used to produce polysiloxanes by hydrolysis and condensation reactions. These polymers exhibit excellent thermal stability and are resistant to oxidation, making them suitable for high-performance applications .
- Functionalized Siloxanes : The reaction of DCDPS with various reagents leads to functionalized siloxanes, which can be tailored for specific applications such as coatings and adhesives. For instance, DCDPS reacts with diglycidyl ether of bisphenol-S to yield poly(silyl ether) with pendant chloromethyl groups .
Polymer Type | Application | Properties |
---|---|---|
Polysilanes | Electronics, photonics | High electrical conductivity |
Polysiloxanes | Coatings, sealants | Thermal stability, chemical resistance |
Functionalized Siloxanes | Adhesives, specialty coatings | Tailored properties for specific uses |
Nanotechnology
This compound plays a significant role in nanotechnology:
- Nanocomposites : DCDPS has been utilized in the synthesis of nanocomposites that combine organic materials with inorganic silicates. These materials exhibit enhanced mechanical properties and thermal stability .
- Template for Nanostructured Materials : The unique structure of DCDPS allows it to act as a template for creating nanostructured materials. Its ability to form siloxane bonds facilitates the development of complex architectures at the nanoscale .
Material Science
In material science, DCDPS is employed for its unique properties:
- Adhesives and Sealants : Due to its reactivity and ability to form stable bonds with various substrates, DCDPS is commonly used in formulating high-performance adhesives and sealants that require durability and resistance to environmental factors .
- Coatings : The incorporation of DCDPS into coating formulations enhances their performance by improving adhesion, chemical resistance, and thermal stability. This makes it ideal for industrial applications where durability is critical .
Case Study 1: Synthesis of Polysiloxane Nanocomposites
A study demonstrated the synthesis of polysiloxane-based nanocomposites using DCDPS as a precursor. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional polymers.
Case Study 2: Functionalization for Enhanced Adhesion
Research showed that modifying DCDPS with various functional groups significantly improved adhesion properties in coatings applied to metal surfaces, enhancing their durability against corrosion.
Mechanism of Action
The mechanism of action of dichlorodiphenylsilane involves its ability to react with various functional groups and modify surfaces. The compound’s silicon-chlorine bonds are highly reactive, allowing it to participate in a range of chemical reactions. These reactions often result in the formation of new Si-O, Si-C, or Si-N bonds, which contribute to the compound’s effectiveness as a surface modifier and precursor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of dichlorodiphenylsilane can be contextualized by comparing it to structurally related chlorosilanes. Below is a detailed analysis:
Structural and Property Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|
This compound | C₁₂H₁₀Cl₂Si | 253.20 | 2 phenyl, 2 chlorine | 305 | Phenylsilicones, high-temperature resins |
Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.07 | 2 methyl, 2 chlorine | 70–72 (est.) | Polydimethylsiloxane (PDMS) precursors |
Dichloromethylphenylsilane | C₇H₈Cl₂Si | 191.13 | 1 phenyl, 1 methyl, 2 chlorine | N/A | Specialty silicone intermediates |
Chlorodimethylphenylsilane | C₈H₁₁ClSi | 170.71 | 1 phenyl, 2 methyl, 1 chlorine | N/A | Surface modification agents |
Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 3 phenyl, 1 chlorine | Sublimes at ~300 | Silicone capping agents, resins |
Dichloro(dicyclohexyl)silane | C₁₂H₂₂Cl₂Si | 265.30 | 2 cyclohexyl, 2 chlorine | N/A | Hydrophobic silicone coatings |
Reactivity and Functional Differences
- Steric Effects : The bulky phenyl groups in this compound hinder nucleophilic attack compared to dichlorodimethylsilane, resulting in slower hydrolysis rates. This property makes this compound more suitable for controlled polymerization processes .
- Electronic Effects : Phenyl groups are electron-withdrawing, which polarizes the Si-Cl bonds, enhancing electrophilicity. In contrast, methyl groups in dichlorodimethylsilane are electron-donating, leading to faster hydrolysis and widespread use in PDMS synthesis .
- Hybrid Structures : Dichloromethylphenylsilane (C₇H₈Cl₂Si) combines one phenyl and one methyl group, enabling the synthesis of copolymers with mixed substituents for tailored mechanical properties .
Application-Specific Comparisons
- Thermal Stability : this compound-derived silicones outperform dimethyl analogs in high-temperature applications (e.g., aerospace seals) due to the phenyl group’s rigidity .
- Surface Modification: Chlorodimethylphenylsilane (C₈H₁₁ClSi) is used to functionalize surfaces with hydrophobic phenyl groups, whereas dichlorodimethylsilane modifies surfaces with hydrophilic silanol groups post-hydrolysis .
- Specialty Resins : Chlorotriphenylsilane (C₁₈H₁₅ClSi) acts as a capping agent in silicone resins to control molecular weight, while dichloro(dicyclohexyl)silane introduces cyclohexyl groups for enhanced hydrophobicity .
Research Findings and Industrial Relevance
- Hydrolysis Kinetics : Studies indicate that this compound’s hydrolysis rate is 10–20× slower than dichlorodimethylsilane due to steric hindrance, making it preferable for step-growth polymerization .
- Copolymer Synthesis : Dichloromethylphenylsilane is used to synthesize phenyl-methyl silicones with balanced flexibility and thermal resistance (decomposition temperature >250°C) .
Biological Activity
Dichlorodiphenylsilane (DCPS) is a chemical compound with significant relevance in various industrial applications, particularly in the synthesis of silicone materials. However, its biological activity has garnered attention due to potential health hazards and environmental implications. This article reviews the biological activity of DCPS, focusing on its toxicological effects, interactions with biological systems, and implications for human health.
This compound is a colorless liquid with a pungent odor, primarily used in the production of silicone lubricants and polymers. Its chemical structure includes two phenyl groups attached to a silicon atom, which is further bonded to two chlorine atoms. This configuration contributes to its reactivity and interaction with biological systems.
Toxicological Profile
Acute Effects:
Exposure to DCPS can lead to severe irritation of the skin and eyes, as well as respiratory issues if inhaled. Symptoms may include coughing, wheezing, and shortness of breath due to its corrosive nature .
Chronic Effects:
Long-term exposure to DCPS has not been extensively studied; however, it is recognized as a potential irritant that could lead to chronic respiratory conditions such as bronchitis. Notably, there is currently no conclusive evidence linking DCPS to carcinogenic effects or reproductive toxicity in humans .
1. Cellular Interaction Studies
Recent studies have utilized techniques such as Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to investigate how DCPS interacts with cellular proteins. This method allows for the identification of specific protein targets and binding sites of DCPS within cellular environments, providing insight into its mechanism of action at the molecular level .
2. Environmental Impact
DCPS has been implicated in environmental contamination, particularly concerning polychlorinated biphenyls (PCBs). Research indicates that DCPS can unintentionally contain PCBs during its synthesis, raising concerns about its use in silicone-based products. The concentration of PCBs in this compound has been reported to range from 6.5 mg/kg to 1,500 mg/kg in various samples . This contamination poses risks not only to human health but also to ecological systems.
Case Studies
Case Study 1: Occupational Exposure
In a study assessing occupational exposure risks, workers handling DCPS were monitored for respiratory symptoms and skin irritations. The findings indicated a significant correlation between exposure levels and the incidence of respiratory distress among workers, highlighting the need for stringent safety measures in industrial settings .
Case Study 2: Environmental Monitoring
An environmental study evaluated the presence of DCPS and associated PCBs in silicone-based adhesives used in construction materials. Results demonstrated that these products could serve as a source of PCB contamination in the environment, necessitating further investigation into their long-term ecological impacts .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of this compound:
Parameter | Observation |
---|---|
Chemical Structure | Two phenyl groups attached to silicon with Cl |
Acute Health Effects | Skin/eye irritation; respiratory distress |
Chronic Health Risks | Potential bronchitis; no confirmed carcinogenicity |
PCB Contamination Levels | 6.5 - 1,500 mg/kg in various samples |
Environmental Impact | Source of PCB contamination |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing dichlorodiphenylsilane in experimental workflows?
- Methodological Answer : Synthesis typically involves chlorination of diphenylsilane or controlled hydrolysis of phenylsilane derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure and purity, supplemented by gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis. Ensure reproducibility by documenting reaction conditions (e.g., stoichiometry, solvent choice, temperature) and cross-referencing spectral data with established literature .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Cross-validate data using multiple independent sources (e.g., peer-reviewed journals, chemical databases) and replicate measurements under standardized conditions. For example, solubility variations may arise from differences in solvent purity or ambient humidity. Use differential scanning calorimetry (DSC) for precise melting point determination and report environmental controls .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use inert atmosphere techniques (e.g., gloveboxes, Schlenk lines) to prevent hydrolysis, which releases HCl. Personal protective equipment (PPE) such as acid-resistant gloves and goggles is mandatory. Consult safety data sheets (SDS) for emergency procedures and ensure proper ventilation in storage areas .
Advanced Research Questions
Q. How can computational modeling address limitations in analog identification for this compound derivatives?
- Methodological Answer : Current analog identification methodologies (e.g., AIM software) struggle with structural variations such as ring substitutions or halogen count mismatches. Advanced molecular dynamics simulations or density functional theory (DFT) can predict reactivity and stability of analogs, enabling targeted synthesis. Address limitations by integrating cheminformatics tools (e.g., QSAR models) to expand analog libraries .
Q. What strategies resolve contradictions in mechanistic pathways of this compound-mediated reactions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to trace reaction intermediates. Pair experimental data with computational studies (e.g., transition state analysis) to validate proposed mechanisms. For conflicting reports, conduct comparative studies under identical conditions and publish raw data for peer scrutiny .
Q. How can researchers optimize the integration of raw and processed data in publications involving this compound?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate essential data (≤5 compounds in the main text) from supplementary materials. Use hyperlinked datasets for transparency and employ standardized formats (e.g., .cif for crystallography). Highlight anomalies in raw data (e.g., unexpected peaks in NMR) and justify processing methods (e.g., baseline correction algorithms) .
Q. What systematic approaches ensure comprehensive literature reviews on this compound applications?
- Methodological Answer : Use Boolean search operators in databases (e.g., SciFinder, PubMed) with keywords like "this compound AND synthesis" or "silane precursors AND cross-coupling." Prioritize high-impact journals and meta-analyses. Track citations via tools like Google Scholar to identify foundational studies and emerging trends .
Q. Methodological Notes
- Data Reproducibility : Always include error margins, instrument calibration details, and environmental conditions in experimental protocols .
- Ethical Reporting : Disclose conflicts of interest and cite primary sources to avoid plagiarism .
- Interdisciplinary Collaboration : Engage with computational chemists, toxicologists, and material scientists to address multifaceted research gaps .
Properties
IUPAC Name |
dichloro(diphenyl)silane | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
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InChI Key |
OSXYHAQZDCICNX-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl | |
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Molecular Formula |
C12H10Cl2Si | |
Record name | DIPHENYLDICHLOROSILANE | |
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Related CAS |
29386-52-5 | |
Record name | Dichlorodiphenylsilane homopolymer | |
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DSSTOX Substance ID |
DTXSID2026494 | |
Record name | Dichlorodiphenylsilane | |
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Molecular Weight |
253.19 g/mol | |
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Physical Description |
Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |
Record name | DIPHENYLDICHLOROSILANE | |
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Boiling Point |
579 °F at 760 mmHg (USCG, 1999), 305 °C | |
Record name | DIPHENYLDICHLOROSILANE | |
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Flash Point |
288 °F (USCG, 1999), 288 °F (142 °C) CC | |
Record name | DIPHENYLDICHLOROSILANE | |
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Record name | Dichlorodiphenylsilane | |
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Solubility |
Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene | |
Record name | Dichlorodiphenylsilane | |
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Density |
1.22 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.204 g/cu cm at 25 °C, Density: 1.19 at 20 °C | |
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Vapor Density |
8.45 (Air = 1) | |
Record name | Dichlorodiphenylsilane | |
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Vapor Pressure |
0.000796 [mmHg], VP: 4.986 kPa at 192.1 °C | |
Record name | Dichlorodiphenylsilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
80-10-4 | |
Record name | DIPHENYLDICHLOROSILANE | |
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Record name | DICHLORODIPHENYLSILANE | |
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Record name | Diphenyldichlorosilane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.138 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORODIPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08811ZE689 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dichlorodiphenylsilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-22 °C | |
Record name | Dichlorodiphenylsilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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